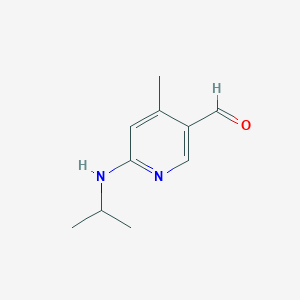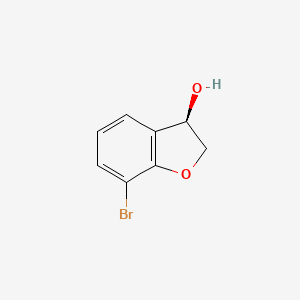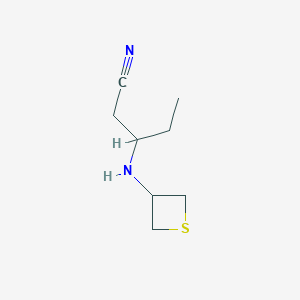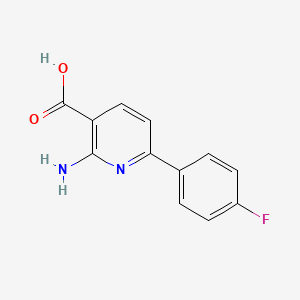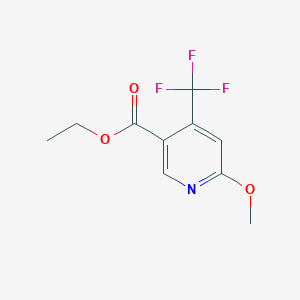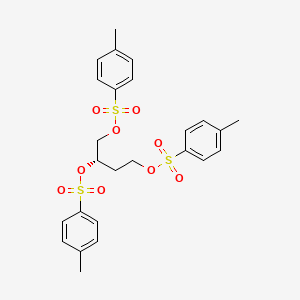
(S)-1,2,4-Tritosyl butanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is a chiral organic compound that features a butane backbone substituted with three 4-methylbenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) typically involves the reaction of (S)-butane-1,2,4-triol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-Butane-1,2,4-triol+3(4-methylbenzenesulfonyl chloride)→(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups. These reactions can be used to introduce various nucleophiles into the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products of these reactions are the corresponding substituted butane derivatives, where the sulfonate groups are replaced by the nucleophiles.
Scientific Research Applications
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparison with Similar Compounds
- (S)-Butane-1,2,4-triyl tris(4-chlorobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-nitrobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-methoxybenzenesulfonate)
Uniqueness: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C25H28O9S3 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[(3S)-3,4-bis-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H28O9S3/c1-19-4-10-23(11-5-19)35(26,27)32-17-16-22(34-37(30,31)25-14-8-21(3)9-15-25)18-33-36(28,29)24-12-6-20(2)7-13-24/h4-15,22H,16-18H2,1-3H3/t22-/m0/s1 |
InChI Key |
FUYYDQSFFYSDLU-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)


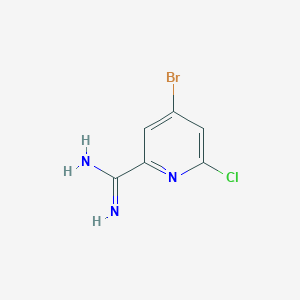
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

